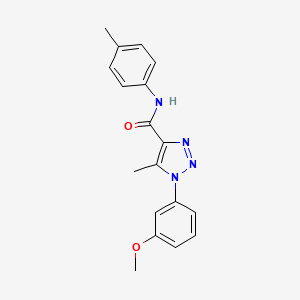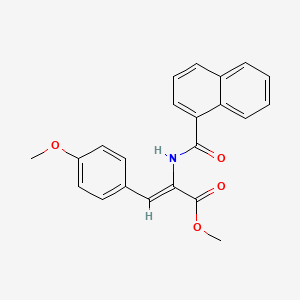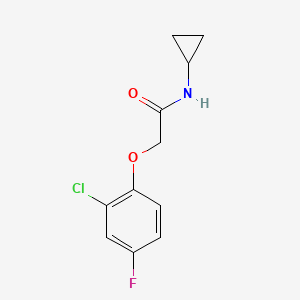![molecular formula C21H27N3O3S B4852957 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4852957.png)
1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound with the molecular formula C25H32N4O3S. This compound is commonly known as SPP-86 and is used in scientific research for its potential therapeutic applications. SPP-86 is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is known to play a crucial role in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
SPP-86 is a potent inhibitor of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, which is a negative regulator of insulin signaling. 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide dephosphorylates the insulin receptor and other key signaling molecules, leading to the inhibition of insulin signaling and glucose uptake. Inhibition of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide by SPP-86 leads to the activation of insulin signaling and increased glucose uptake, resulting in improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
SPP-86 has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, glucose tolerance, and anti-cancer properties. In animal models of diabetes and obesity, SPP-86 has been shown to improve glucose tolerance and insulin sensitivity by activating insulin signaling and increasing glucose uptake. SPP-86 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
SPP-86 is a potent inhibitor of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide and has been extensively studied for its potential therapeutic applications. However, there are some limitations to the use of SPP-86 in lab experiments. SPP-86 is a relatively expensive compound, and its synthesis requires several steps, making it difficult to produce in large quantities. Additionally, SPP-86 is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of SPP-86. One potential direction is the development of more potent and selective inhibitors of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. Another direction is the study of the anti-cancer properties of SPP-86 and its potential use in cancer therapy. Additionally, the use of SPP-86 in combination with other drugs for the treatment of diabetes and obesity is an area of active research. Finally, the development of more efficient synthesis methods for SPP-86 could make it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
SPP-86 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. SPP-86 is a potent inhibitor of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, which is known to play a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide by SPP-86 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. SPP-86 has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(3-phenylpropylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-17-19-8-4-12-22-16-19)20-10-13-24(14-11-20)28(26,27)15-5-9-18-6-2-1-3-7-18/h1-4,6-8,12,16,20H,5,9-11,13-15,17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRZFAVWWBDXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)S(=O)(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-phenylpropyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4852879.png)
![5-{[(2,5-dimethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4852884.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)

![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4852930.png)

![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4852944.png)
![N-1,3-benzodioxol-5-yl-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4852946.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4852964.png)
![5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4852965.png)

